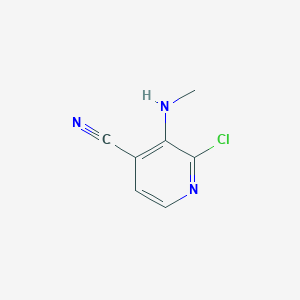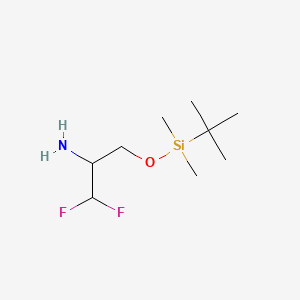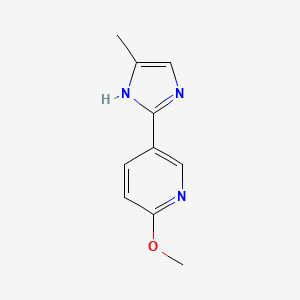
2-Methoxy-5-(5-methyl-2-imidazolyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that combines the structural features of both pyridine and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(5-methyl-2-imidazolyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxypyridine with 5-methylimidazole in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-5-(5-methyl-2-imidazolyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in dimethyl sulfoxide at elevated temperatures.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2-Methoxy-5-(5-methyl-2-imidazolyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Similar Compounds:
- 2-Methoxy-5-(2-imidazolyl)pyridine
- 5-Methoxy-2-(5-methyl-2-imidazolyl)pyridine
- 2-Methoxy-5-(5-ethyl-2-imidazolyl)pyridine
Comparison: this compound is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2-methoxy-5-(5-methyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C10H11N3O/c1-7-5-12-10(13-7)8-3-4-9(14-2)11-6-8/h3-6H,1-2H3,(H,12,13) |
Clé InChI |
LKSVZRRHPDVXKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)C2=CN=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


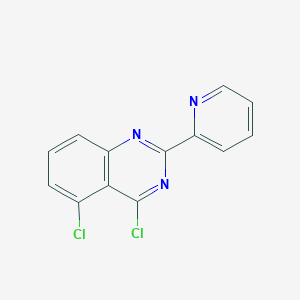

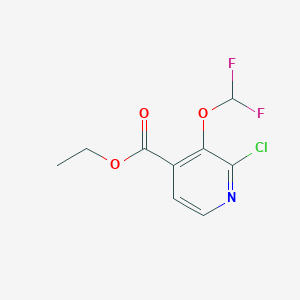
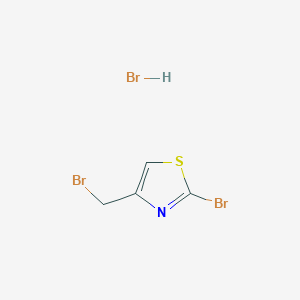
![6,8-Dichloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13672608.png)
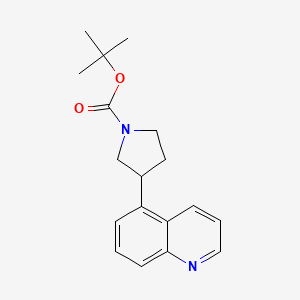
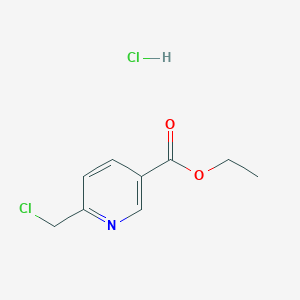
![2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672634.png)
![2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13672642.png)

